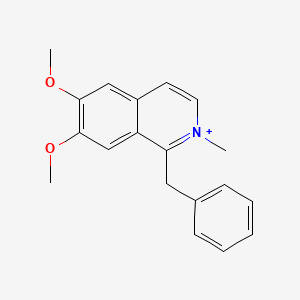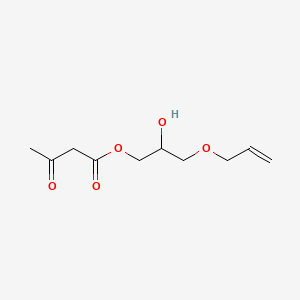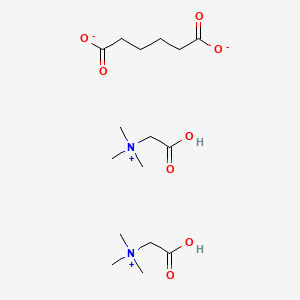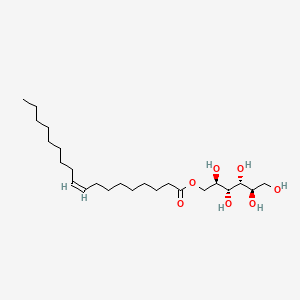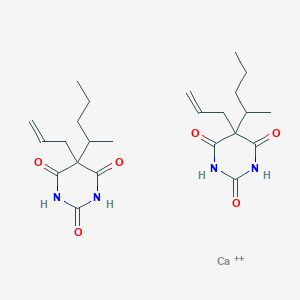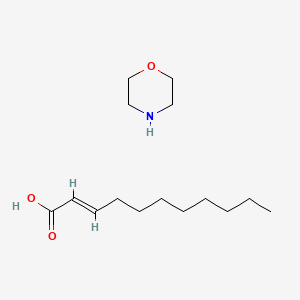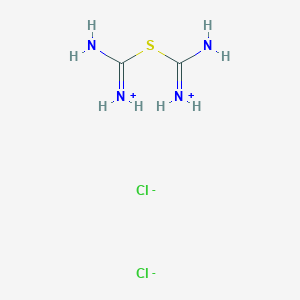
(Z)-Oct-5-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Oct-5-en-1-yne: is an organic compound characterized by the presence of both an alkyne and an alkene functional group within its molecular structure. This compound is part of the family of enynes, which are known for their unique chemical properties and reactivity due to the presence of both double and triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-5-en-1-yne typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Oct-5-en-1-yne can undergo oxidation reactions, typically using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne position, using reagents like lithium diisopropylamide (LDA) to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, aqueous conditions.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Lithium diisopropylamide (LDA), anhydrous conditions.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted enynes.
Scientific Research Applications
Chemistry: In chemistry, (Z)-Oct-5-en-1-yne is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving alkyne and alkene groups.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (Z)-Oct-5-en-1-yne involves its interaction with various molecular targets, primarily through its reactive alkyne and alkene groups. These interactions can lead to the formation of covalent bonds with nucleophiles, such as proteins and nucleic acids, thereby affecting their function. The pathways involved often include enzyme-mediated transformations and radical reactions.
Comparison with Similar Compounds
(E)-Oct-5-en-1-yne: The geometric isomer of (Z)-Oct-5-en-1-yne, differing in the spatial arrangement of substituents around the double bond.
1-Octyne: A simpler alkyne without the alkene functionality.
1-Octene: A simpler alkene without the alkyne functionality.
Uniqueness: What sets this compound apart from its similar compounds is the presence of both an alkyne and an alkene group in a specific geometric configuration. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
41301-84-2 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(Z)-oct-5-en-1-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,6,8H,4-5,7H2,2H3/b8-6- |
InChI Key |
AQVJJJCTUUAYPG-VURMDHGXSA-N |
Isomeric SMILES |
CC/C=C\CCC#C |
Canonical SMILES |
CCC=CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


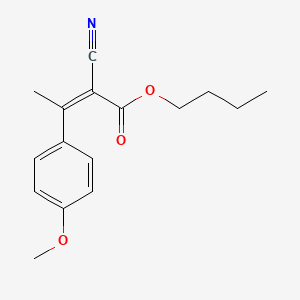
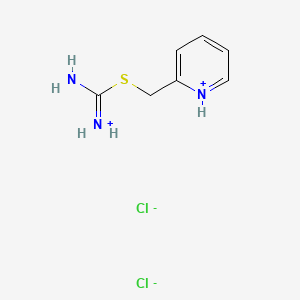
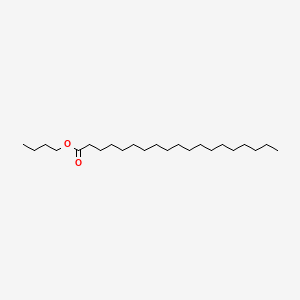
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
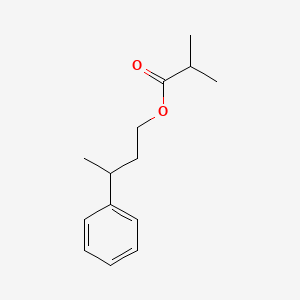
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

